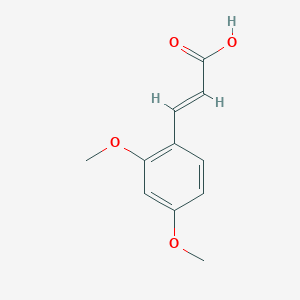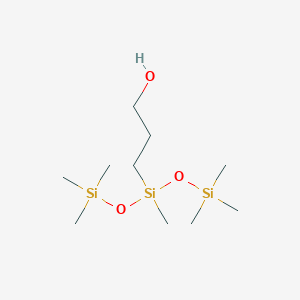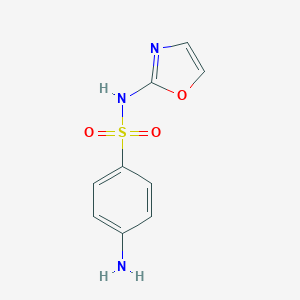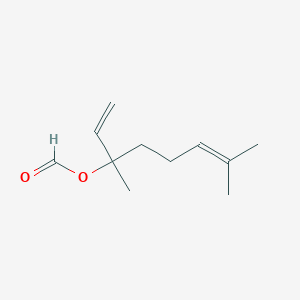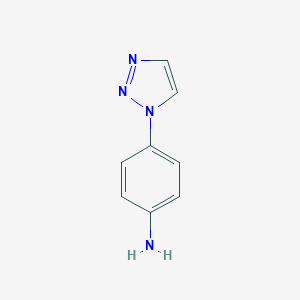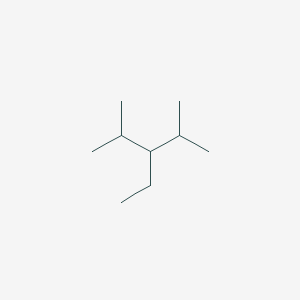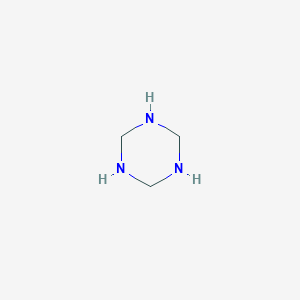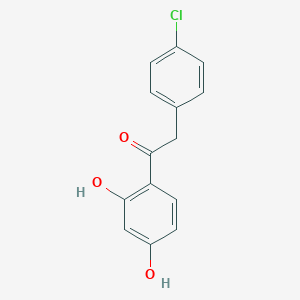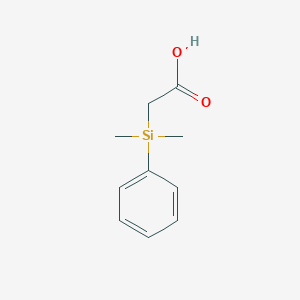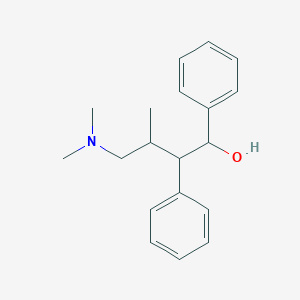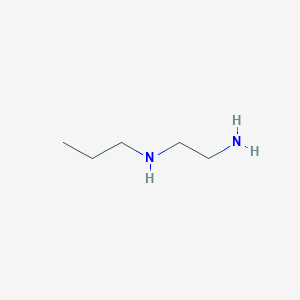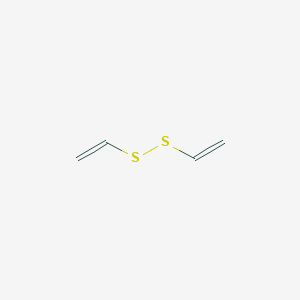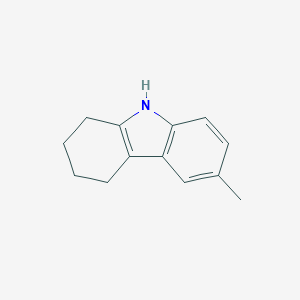
Methyl 1-tert-butyl-2-azetidinecarboxylate
Vue d'ensemble
Description
Methyl 1-tert-butyl-2-azetidinecarboxylate is a compound that falls within the category of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are of significant interest in the field of organic chemistry due to their potential applications in the synthesis of various pharmaceuticals and as building blocks for more complex molecules.
Synthesis Analysis
The synthesis of azetidine derivatives often involves the use of tert-butyl groups to protect the nitrogen within the azetidine ring. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, was synthesized from L-alanine, demonstrating the versatility of tert-butyl groups in the synthesis of complex azetidine derivatives . Another example includes the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides a convenient entry point to novel compounds that can access chemical space complementary to piperidine ring systems .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be quite complex, as evidenced by the crystal structure determination of 4-tert-butylimino-3,3-diethoxycarbonyl-1-methyl-2-tosylimino-azetidine. This compound was found to have a planar four-membered ring with significant differences in the bond lengths of the exocyclic imino functions . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another cyclic amino acid ester, was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure .
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions, such as the [3+2] cycloaddition to form novel heterocyclic amino acids, as seen in the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate . Additionally, the silylmethyl-substituted azetidine can rearrange to the pyrrolidine skeleton under certain conditions, demonstrating the reactivity and versatility of azetidine derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. For example, the tert-butyl group is often used as a protective group due to its steric bulk, which can influence the reactivity and stability of the azetidine ring. The crystal structure analysis of azetidine derivatives provides insight into their solid-state properties, such as crystal packing and bond lengths, which can affect their reactivity and physical properties .
Applications De Recherche Scientifique
-
Adsorption and Oxidation Combined Processes for MTBE Removal
- Application : This process is used for the removal of MTBE, a common pollutant found worldwide in groundwater . The materials commonly used in the combined process include zeolite and activated carbon .
- Methods : The process involves the use of adsorption and oxidation combined process to remove MTBE . Various conditions affecting the removal efficiency, such as temperature, pH, coexisting anions, are analyzed .
- Results : The integration of adsorption and oxidation processes is promising for efficient degradation of MTBE .
-
Co-metabolic Biodegradation of MTBE by Acinetobacter sp. Strain
- Application : This approach is used for the elimination of MTBE, a common pollutant found worldwide in groundwater .
- Methods : A bacterial strain able to co-metabolically degrade MTBE was isolated and named as Acinetobacter sp. SL3 based on 16S rRNA gene sequencing analysis . The strain could grow on n-alkanes (C5–C8) accompanied with the co-metabolic degradation of MTBE .
- Results : The efficiency of MTBE degradation by Acinetobacter sp. strain SL3 did not show an obvious decrease after nine rounds of MTBE replenishment ranging from 0.1–0.5 mmol L−1 .
Safety And Hazards
The safety information for “Methyl 1-tert-butyl-2-azetidinecarboxylate” indicates that it is a dangerous compound. It has the hazard statements H227, H315, H318, and H335 . These statements indicate that the compound is combustible, can cause skin irritation, can cause serious eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl 1-tert-butylazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)10-6-5-7(10)8(11)12-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMJVYVCCXSTAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329391 | |
| Record name | Methyl 1-tert-butyl-2-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-tert-butyl-2-azetidinecarboxylate | |
CAS RN |
18085-32-0 | |
| Record name | Methyl 1-tert-butyl-2-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)
